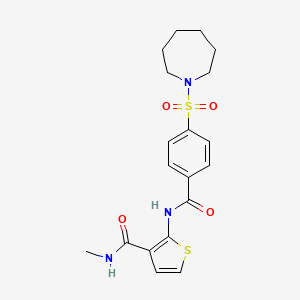
Acide 2-amino-6-fluoro-4-méthoxybenzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-fluoro-4-methoxybenzoic acid, also known as 6-Fluoro-4-methoxyanthranilic acid (FMA), is a chemical compound with the molecular formula C8H8FNO3. It is a derivative of anthranilic acid, which is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. FMA has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of FMA is not fully understood. However, it has been proposed that FMA exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. FMA has been shown to inhibit the activation of NF-κB and the expression of its downstream target genes. FMA has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
FMA has been shown to modulate various biochemical and physiological processes. It has been reported to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. FMA has also been shown to inhibit the expression of matrix metalloproteinases, which are involved in tissue remodeling and repair. FMA has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FMA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays. FMA has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential candidate for drug development. However, FMA also has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. FMA also has poor oral bioavailability, which can limit its use in vivo.
Orientations Futures
FMA has several potential future directions. It can be used as a lead compound for the development of novel anti-inflammatory, anti-cancer, and anti-bacterial drugs. FMA can also be used as a tool compound for the study of NF-κB signaling and DNA replication and repair. Further studies are needed to elucidate the mechanism of action of FMA and its potential applications in various fields.
Méthodes De Synthèse
FMA can be synthesized using various methods, including the reaction of 6-fluoro-4-methoxyaniline with chloroacetic acid, the reaction of 6-fluoro-4-methoxyaniline with chloroacetyl chloride, and the reaction of 6-fluoro-4-methoxyaniline with ethyl chloroformate. The most commonly used method is the reaction of 6-fluoro-4-methoxyaniline with chloroacetic acid, which yields FMA in good yield and purity.
Applications De Recherche Scientifique
Tests pharmaceutiques
L'acide 2-amino-6-fluoro-4-méthoxybenzoïque est utilisé comme étalon de référence dans les tests pharmaceutiques . Des étalons de référence de haute qualité sont essentiels pour obtenir des résultats précis dans les tests pharmaceutiques .
Synthèse de la dihydro-O-méthylstérigmatocystine
Ce composé peut être utilisé comme matière de départ dans la synthèse en trois étapes de la dihydro-O-méthylstérigmatocystine , une mycotoxine naturelle. Les mycotoxines sont des composés toxiques produits par des champignons, et elles présentent un intérêt majeur dans le domaine de la recherche médicale et environnementale.
Synthèse d'un nouveau benzamide
L'this compound est utilisé dans la synthèse d'un nouveau benzamide présentant une activité neuroleptique puissante . Les médicaments neuroleptiques sont utilisés pour traiter les troubles psychiatriques, ce qui en fait une application importante dans le domaine de la neuropsychopharmacologie.
Anti-inflammatoire non stéroïdien (AINS)
L'this compound est un anti-inflammatoire non stéroïdien (AINS) qui est utilisé pour traiter la douleur, la fièvre et l'inflammation. Les AINS sont une classe de médicaments qui procurent des effets analgésiques et antipyrétiques, et à des doses plus élevées, des effets anti-inflammatoires.
Dérivés de l'indole
Bien qu'il ne soit pas directement lié à l'this compound, il convient de noter que des composés similaires, tels que les dérivés de l'indole, ont montré des activités biologiques diverses . Ces activités incluent les activités antivirales, anti-inflammatoires, anticancéreuses, anti-VIH, antioxydantes, antimicrobiennes, antituberculeuses, antidiabétiques, antimalariques et anticholinestérasiques . Cela suggère que l'this compound pourrait potentiellement être modifié pour créer des dérivés similaires ayant une large gamme d'activités biologiques.
Recherches futures
Compte tenu des applications diverses de l'this compound dans divers domaines de la recherche scientifique, il est probable que les études futures continueront d'explorer ses utilisations potentielles. Cela pourrait inclure le développement de nouveaux produits pharmaceutiques, la synthèse de nouveaux composés et l'exploration de ses propriétés en tant qu'AINS .
Propriétés
IUPAC Name |
2-amino-6-fluoro-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFLQHWWFBNTHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-](/img/structure/B2388550.png)
![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388551.png)
![4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2388552.png)

![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2388556.png)


![6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile](/img/structure/B2388559.png)
![N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2388560.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2388561.png)